![molecular formula C23H29N3O6 B8103718 VHL Ligand 8](/img/structure/B8103718.png)
VHL Ligand 8
Übersicht
Beschreibung
VHL Ligand 8 is a useful research compound. Its molecular formula is C23H29N3O6 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality VHL Ligand 8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VHL Ligand 8 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Development and Applications of VHL-Based Fluorescent Probes
VHL ligands, like BODIPY FL VH032, are critical in developing fluorescent probes for high-throughput screening of VHL ligands. These probes are used in time-resolved fluorescence resonance energy-transfer assays, offering a sensitive, selective, and interference-resistant method for characterizing VHL ligands across various affinities, useful in both research and therapeutic applications (Lin, Li, Yang, & Chen, 2020).
2. Structure-Guided Design of VHL Ligands
The design and optimization of VHL ligands, guided by X-ray crystal structures, have led to the development of compounds with nanomolar binding affinities. This approach is significant for understanding the protein-protein interaction between VHL E3 ubiquitin ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit, offering insights into targeted therapy developments (Galdeano et al., 2014).
3. Systematic Potency Assessment and PROTAC Design
Systematic studies of VHL ligands like VH032 and their structure-activity relationships (SAR) have provided a consistent dataset for comparing structural variations. This knowledge assists in designing highly potent BRD4-degraders and other proteolysis-targeting chimeras (PROTACs), which are crucial for drug development and understanding molecular interactions (Krieger et al., 2023).
4. Design of Potent VHL Inhibitors
Through structure-guided optimization, potent VHL inhibitors have been developed. These inhibitors play a significant role in studying the VHL-HIF pathways and creating new ligands for next-generation PROTACs. Such developments are critical for treating diseases like anemia and ischemic diseases (Soares et al., 2017).
5. Crosstalk Between E3 Ligases in PROTACs
The assembly of PROTACs using VHL and other E3 ligase ligands has demonstrated the potential for heterodimerization of E3 ligases. This advancement is key to understanding protein level control and offers new avenues for therapeutic interventions (Steinebach et al., 2019).
6. Discovery and Application in PROTAC Degraders
VHL ligands have been instrumental in the development of PROTAC degraders. Understanding the structure-based design of these ligands has laid a foundation for the advancement of targeted protein degradation, offering a blueprint for designing new E3 ligase ligands (Diehl & Ciulli, 2022).
7. Role in Renal Cell Carcinoma and Immunotherapy
VHL mutations correlate with PD-L1 expression in renal cell carcinoma, influencing responses to anti-PD-L1/PD-1 immunotherapy. This finding is crucial for developing treatment strategies for renal cell carcinoma (Messai et al., 2016).
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c1-13(2)21(19-9-14(3)25-32-19)23(31)26-12-16(27)10-18(26)22(30)24-17(11-20(28)29)15-7-5-4-6-8-15/h4-9,13,16-18,21,27H,10-12H2,1-3H3,(H,24,30)(H,28,29)/t16-,17+,18+,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUIKERVKHGIMC-OEMYIYORSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
VHL Ligand 8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.